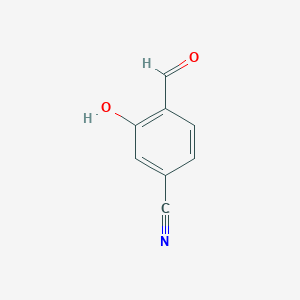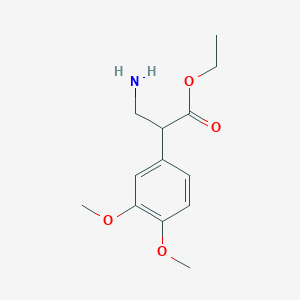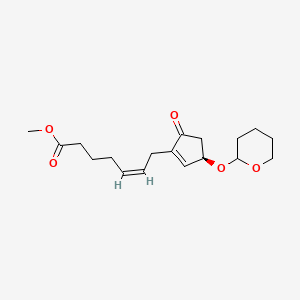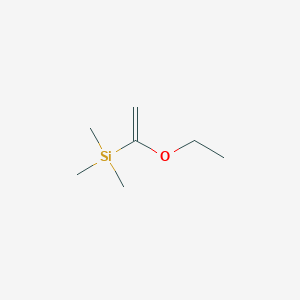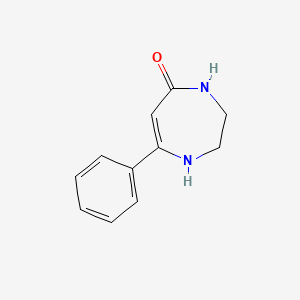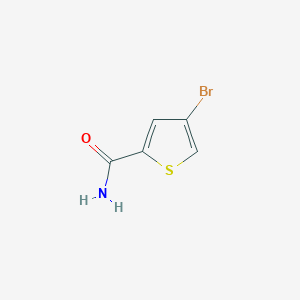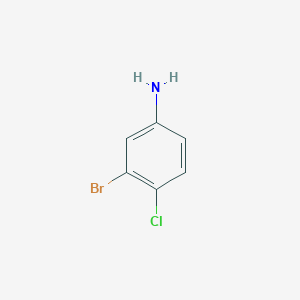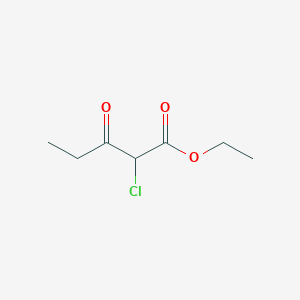
Ethyl 2-chloro-3-oxopentanoate
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves reactions such as Knoevenagel condensation, which is used to synthesize ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate . This reaction involves 4-chlorobenzaldehyde and ethyl acetoacetate in the presence of piperidine and trifluoroacetic acid under reflux conditions. Another synthesis method includes the reaction of the lithium salt of ethyl cyanoacetate with a specific fluorinated compound to produce ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate .
Molecular Structure Analysis
The molecular structure of these compounds is confirmed through various spectroscopic methods and X-ray diffraction studies. For instance, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate crystallizes in the monoclinic crystal system and adopts a Z conformation about the C=C bond . Similarly, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate exists in the solid state as the enamine tautomer and crystallizes in space group Pbca .
Chemical Reactions Analysis
The compounds synthesized in these studies are evaluated for their reactivity in various biological assays. For example, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was tested for antimicrobial and antioxidant activities . The hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate leads to the formation of ethyl 2-hydroxy-4-arylbutyrate, which upon hydrolysis yields 2-hydroxy-4-phenylbutyric acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The crystallographic analysis provides insights into the lattice constants and bond distances, which are crucial for understanding the physical properties . The chemical properties, such as reactivity and selectivity, are influenced by the functional groups present in the molecules. For instance, the presence of a hydroxy group can lead to intramolecular hydrogen bonding, which can affect the compound's solubility and stability .
Aplicaciones Científicas De Investigación
Synthesis of Imino and Amino Esters
Ethyl 2-chloro-3-oxopentanoate is used in the efficient synthesis of γ-imino and γ-amino-ß-enamino esters, crucial in organic chemistry. For example, ethyl 3-azido-4-oxopentanoate, derived from ethyl 3-chloro-4oxopentanoate, can produce ethyl 4-imino-3-amino-2-pentenoates. These compounds are further reduced chemoselectively to ethyl 4-alkylamino-3-amino-2-pentenoates upon hydrogenation (Mangelinckx, Vooren, Clerck, & Kimpe, 2005).
Asymmetric Synthesis in Biochemical Applications
Ethyl 2-chloro-3-oxopentanoate is instrumental in asymmetric synthesis, such as the production of key intermediates for leukotriene synthesis. The compound undergoes reduction processes with baker’s yeast, leading to ethyl 3-chloro-2-hydroxyoctanoate, a vital intermediate in biochemical reactions (Tsuboi, Furutani, & Takeda, 1987).
Role in Anionic Polymerization
In polymer chemistry, ethyl 2,2,4-trimethyl-3-oxopentanoate, a variant of ethyl 2-chloro-3-oxopentanoate, is known to induce rapid polymerization of methyl methacrylate, highlighting its role in the anionic polymerization process (Lochmann & Trekoval, 1981).
Production of Chiral Drugs
Ethyl 2-chloro-3-oxopentanoate is a precursor for enantiopure intermediates used in chiral drug production. Its asymmetric reduction by biocatalysis is advantageous for creating statins, cholesterol-lowering drugs. This process includes screening microorganisms for biocatalysis, gene cloning, cofactor regeneration, and biocatalysis in Escherichia coli (Ye, Ouyang, & Ying, 2011).
NAD(P)H Models in Organic Synthesis
Ethyl 2-chloro-3-oxopentanoate derivatives are reduced by NAD(P)H models in the presence of magnesium perchlorate, offering insights into selective reduction processes in organic chemistry. This reduction leads to the formation of specific butanoates, demonstrating a hydride transfer mechanism in such reactions (Meijer & Pandit, 1985).
Biocatalytic Reduction for Pharmaceutical Synthesis
Ethyl 2-chloro-3-oxopentanoate is also reduced biocatalytically to ethyl (S)-4-chloro-3-hydroxybutanoate, a reaction used in pharmaceutical synthesis. Escherichia coli cells, expressing genes for carbonyl reductase and glucose dehydrogenase, are utilized as catalysts in this process. This approach is noted for its high yield and enantiomeric excess, making it practical for synthesizing optically pure compounds (Kizaki et al., 2001).
Microbial Reduction in Biotechnology
Microbial reduction of ethyl 2-chloro-3-oxopentanoate to produce optically active ethyl-4-chloro-3-hydroxybutanoate showcases the application of microbial biotechnology in the synthesis of chiral compounds. This process involves various microorganisms, highlighting the diversity and potential of microbial biocatalysts in industrial applications (Shimizu et al., 1990).
Propiedades
IUPAC Name |
ethyl 2-chloro-3-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO3/c1-3-5(9)6(8)7(10)11-4-2/h6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMFOQNVIPGLNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C(=O)OCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90513073 | |
| Record name | Ethyl 2-chloro-3-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90513073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-chloro-3-oxopentanoate | |
CAS RN |
24045-73-6 | |
| Record name | Ethyl 2-chloro-3-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90513073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-chloro-3-oxopentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1338031.png)
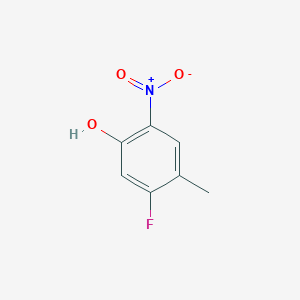
![methyl 2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1338040.png)

